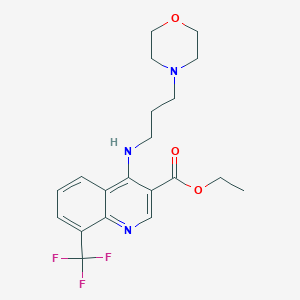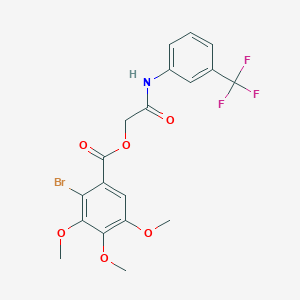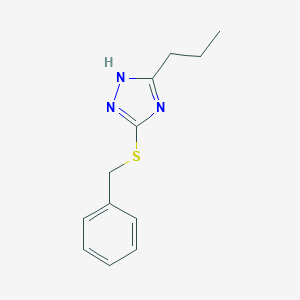
propyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
propyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate is an organic compound with the molecular formula C12H16ClNO4 and a molecular weight of 273.71 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with propyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of 4-chloro-2,5-dimethoxyaniline, a key intermediate, involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene using hydrogen in the presence of a platinum on carbon catalyst. The reaction is conducted at elevated temperatures (80-110°C) and pressures (5-50 atm) in an aromatic solvent such as xylene .
化学反应分析
Types of Reactions
propyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
propyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of propyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit esterases, leading to the disruption of normal cellular functions. This inhibition can result in various biological effects, including immunotoxicity and endocrine disruption .
相似化合物的比较
Similar Compounds
4-Chloro-2,5-dimethoxyamphetamine: A compound with similar structural features but different pharmacological properties.
5-Amino-pyrazoles: These compounds share some chemical reactivity but have distinct applications in medicinal chemistry.
Uniqueness
propyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate is unique due to its specific combination of a carbamate group with a 4-chloro-2,5-dimethoxyphenyl ring, which imparts distinct chemical and biological properties compared to other similar compounds .
属性
分子式 |
C12H16ClNO4 |
|---|---|
分子量 |
273.71 g/mol |
IUPAC 名称 |
propyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C12H16ClNO4/c1-4-5-18-12(15)14-9-7-10(16-2)8(13)6-11(9)17-3/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChI 键 |
GNUODDXYZFOHEU-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)NC1=CC(=C(C=C1OC)Cl)OC |
规范 SMILES |
CCCOC(=O)NC1=CC(=C(C=C1OC)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B255439.png)

![4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B255443.png)
![1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane](/img/structure/B255448.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-7-hydroxy-3-phenylchromen-4-one](/img/structure/B255450.png)



![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)

![1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)
![N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide](/img/structure/B255463.png)
![ETHYL 6-METHYL-2-(2-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B255466.png)

